Capsorubin
Overview
Description
Synthesis Analysis
Capsorubin synthesis involves complex organic reactions, including stereochemistry and the transformation of precursors. The stereochemistry of capsorubin's oxygen substituents has been elucidated through the synthesis of optically inactive forms, establishing its natural configuration as 3S,5R,3'S,5'R. This configuration was confirmed by synthesizing the stereoisomer from (+)-camphor, demonstrating the intricate steps required to produce capsorubin synthetically (Bowden et al., 1983). Furthermore, the total synthesis of enantiomerically enriched capsorubin has been achieved through aldol condensation, highlighting an alternative, short eight-step synthesis for the compound (Frederico et al., 2009).
Molecular Structure Analysis
The molecular structure of capsorubin is characterized by its carotenoid backbone with specific functional groups contributing to its unique properties. The study of capsorubin and related compounds through IR, PE, 1H-NMR, and UV/Vis spectroscopy has provided insights into its conformation, particularly how the stereochemistry of the OH group influences its structure and spectroscopic behavior (Martin & Werner, 1992).
Chemical Reactions and Properties
Capsorubin participates in various chemical reactions, notably its ability to quench singlet molecular oxygen, which has implications for its antioxidant properties. Synthetic studies have shown capsorubin isomers exhibit high quenching abilities, potentially useful in preventing oxidative damage in biological and non-biological systems (Devasagayam et al., 1992).
Physical Properties Analysis
The physical properties of capsorubin, including its solubility, melting point, and optical activity, are crucial for its application in various industries. The separation techniques and analysis of capsorubin in complex mixtures, such as in red peppers and paprika, highlight its stability and behavior under different conditions (Weissenberg et al., 1997).
Chemical Properties Analysis
Capsorubin's antioxidative activity, as evidenced by its interaction with reactive oxygen species (ROS) and its stability against such species, underscores its potential as a natural antioxidant. Its reaction with ROS like superoxide anion radical and hydroxyl radical, forming epoxides and endoperoxides, demonstrates its chemical reactivity and protective capabilities against oxidative stress (Nishino et al., 2016).
Scientific Research Applications
Gene Studies in Plants : Capsorubin has been used in studies focusing on gene activation and intron splicing in plants, particularly through the cloning of genomic DNA fragments encoding fibrillin and capsanthin-capsorubin synthase (Deruère et al., 1994).
Antioxidant Properties : Capsorubin and its derivatives have been shown to have high singlet oxygen quenching abilities, which may be useful in preventing oxidative damage in biological systems (Devasagayam et al., 1992).
UVB Protection : It has been demonstrated that capsanthin and capsorubin protect human dermal fibroblasts against UVB induced DNA damage, suggesting potential applications in photoprotection and as a dietary supplement (Fernández-García et al., 2016).
Cancer Research : Capsorubin has shown potent growth inhibitory effects in vitro against human lung cancer A549 cells, marking its potential as an anti-cancer agent (Tokuda et al., 2004).
Chemoprevention : Related studies have found capsaicin, a compound often studied alongside capsorubin, to suppress transcription factors like NF-kappaB and AP-1, hinting at chemopreventive effects against skin tumorigenesis and inflammation (Han et al., 2001).
Nutrition and Quality Control : Methods have been developed for separating and quantifying capsorubin in red peppers, paprika, and oleoresin, which is significant for rapid screening, plant selection, and quality control in food industry (Weissenberg et al., 1997).
Antiproliferative Effect : Capsorubin (85%) has been found to have a remarkable antiproliferative effect on A549 lung cancer cells and reduces immediate-early tumor antigen expression, indicating its potential role in cancer treatment (Molnár et al., 2012).
Spectroscopy and Molecular Structure : Studies have looked into the spectroscopic properties of capsorubin and related compounds, which is crucial for understanding its chemical behavior and potential modifications for various applications (Martin & Werner, 1992).
Extraction Methods : Research has been conducted on the optimal extraction of capsorubin from various sources, which is important for its application in food technology and other industries (Xiao-juan, 2007).
Biosynthesis : Advances have been made in biosynthesizing capsanthin in Escherichia coli through carotenoid-pathway engineering, indicating progress in biotechnological applications of capsorubin (Furubayashi et al., 2021).
Safety And Hazards
Capsorubin can cause a number of side effects, including nausea, vomiting, abdominal pain, diarrhea, headache, dizziness, and rash. It can also cause an allergic reaction in some people, resulting in difficulty breathing, hives, and swelling of the face, lips, tongue, or throat. In rare cases, it can cause liver damage, which can be fatal .
Future Directions
The Capsorubin market is projected to grow significantly in the future . This growth is influenced by factors such as changing consumer demands, technological advancements, and economic trends . The ability to adjust and come up with new ideas are crucial factors for achieving success in this constantly evolving environment .
properties
IUPAC Name |
(2E,4E,6E,8E,10E,12E,14E,16E,18E)-1,20-bis[(1R,4S)-4-hydroxy-1,2,2-trimethylcyclopentyl]-4,8,13,17-tetramethylicosa-2,4,6,8,10,12,14,16,18-nonaene-1,20-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H56O4/c1-29(17-13-19-31(3)21-23-35(43)39(9)27-33(41)25-37(39,5)6)15-11-12-16-30(2)18-14-20-32(4)22-24-36(44)40(10)28-34(42)26-38(40,7)8/h11-24,33-34,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t33-,34-,39-,40-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOIABOMXKDDGU-YUURSNASSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)C1(CC(CC1(C)C)O)C)C=CC=C(C)C=CC(=O)C2(CC(CC2(C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C=C\C=C(\C=C\C=C(\C=C\C(=O)[C@]1(C(C[C@@H](C1)O)(C)C)C)/C)/C)/C=C/C=C(/C=C/C(=O)[C@]2(C(C[C@@H](C2)O)(C)C)C)\C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901018116 | |
Record name | Capsorubin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901018116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
600.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Capsorubin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036924 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Capsorubin | |
CAS RN |
470-38-2 | |
Record name | Capsorubin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=470-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Capsorubin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470382 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Capsorubin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901018116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3S,3'S,5R,5'R)-3,3'-dihydroxy-κ,κ-carotene-6,6'-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.752 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CAPSORUBIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/805VAB3L0H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Capsorubin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036924 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
201 °C | |
Record name | Capsorubin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036924 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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